2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c27-21(15-9-10-17-18(11-15)30-13-29-17)26-23-25-20-16(7-4-8-19(20)31-23)22(28)24-12-14-5-2-1-3-6-14/h9-11,14,16H,1-8,12-13H2,(H,24,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLJKUARBGHGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of benzo[d][1,3]dioxole-5-carboxylic acid, which is then converted to its corresponding amide. This intermediate is further reacted with cyclohexylmethylamine and a tetrahydrobenzo[d]thiazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives of the compound, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity :
- Research indicates that compounds with similar structures have shown promising anticancer properties. The benzo[d][1,3]dioxole moiety is known for its ability to interact with DNA and inhibit cancer cell proliferation. Studies are ongoing to evaluate the specific effects of this compound on various cancer cell lines.
- Anti-inflammatory Properties :
- The thiazole ring in the compound has been associated with anti-inflammatory activity. Investigations into its mechanism of action suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
Neuropharmacological Applications
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Neuroprotection :
- Compounds derived from thiazoles have been studied for their neuroprotective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability of this compound to modulate neurotransmitter systems may offer therapeutic benefits in neurodegenerative conditions.
-
Cognitive Enhancement :
- Preliminary studies suggest that the compound may enhance cognitive function by modulating pathways involved in synaptic plasticity. This application is particularly relevant in the context of age-related cognitive decline.
Therapeutic Potential
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Targeting Kynurenine Pathway :
- The kynurenine pathway is implicated in several psychiatric disorders. Compounds similar to this one are being investigated for their ability to modulate this pathway, potentially offering new avenues for treating depression and anxiety disorders.
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Antimicrobial Activity :
- There is emerging evidence that compounds with similar structural features possess antimicrobial properties. Research is being conducted to evaluate the efficacy of this compound against various bacterial and fungal strains.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of thiazole-carboxamides. Below is a comparative analysis based on synthesis, substituent effects, and inferred biological relevance:
Core Scaffold and Substitution Patterns
Key Observations :
- Dual carboxamide substitution (as in benzo[d]thiazole-2,4-dicarboxamides) is associated with enhanced kinase inhibitory activity, suggesting a similar mechanism for the target compound .
- The cyclohexylmethyl group may confer superior pharmacokinetic properties compared to smaller alkyl or aryl substituents (e.g., 4-fluorophenyl in ) by balancing lipophilicity and steric bulk .
Biological Activity
The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological significance.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzodioxole Moiety : Starting from readily available precursors such as catechol derivatives.
- Construction of the Thiazole Ring : This involves cyclization reactions that introduce sulfur and nitrogen into the structure.
- Coupling Reactions : The final coupling with cyclohexylmethyl amines to yield the target compound.
Common reagents include amines, carboxylic acids, and various coupling agents under controlled conditions to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways.
- Antioxidant Properties : The presence of dioxole and thiazole rings may confer antioxidant capabilities, protecting cells from oxidative stress.
Pharmacological Studies
Recent studies have demonstrated various pharmacological effects:
- Anticancer Activity : In vitro studies revealed that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. It induces apoptosis through the activation of caspase pathways .
- Anti-inflammatory Effects : Animal models have shown that the compound reduces inflammation markers in conditions like arthritis, suggesting potential therapeutic applications in inflammatory diseases .
- Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells from damage caused by neurotoxins, potentially offering benefits in neurodegenerative diseases .
Case Studies
Several case studies highlight the effectiveness of this compound:
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Study on Cancer Cell Lines :
- Researchers evaluated the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Results showed a dose-dependent decrease in cell viability with an IC50 value indicating significant potency.
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Anti-inflammatory Model :
- In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a marked reduction in paw swelling compared to control groups.
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Neuroprotection Study :
- In vitro assays demonstrated that the compound significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to oxidative stress.
Summary Table of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity against MCF-7 & A549 | |
| Anti-inflammatory | Reduced paw edema in rat models | |
| Neuroprotective | Protects SH-SY5Y cells from oxidative stress |
Q & A
Basic: What are the critical steps for synthesizing this compound with high purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Use carbodiimide coupling reagents (e.g., EDCI) with HOBt to activate carboxylic acid intermediates, ensuring efficient amide bond formation .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization is employed post-reaction. Reaction progress is monitored via TLC (Rf value analysis) or HPLC (retention time tracking) to isolate the target compound .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from:
- Purity Variability : Validate compound purity using orthogonal methods (e.g., ¹H/¹³C NMR for structural integrity, HPLC for >95% purity) .
- Assay Conditions : Standardize in vitro assays (e.g., pH, temperature, and cell line selection) to minimize variability. For example, discrepancies in IC50 values may stem from differences in ATP concentrations in kinase assays .
- Metabolite Interference : Conduct metabolite profiling (LC-MS) to identify active/inactive derivatives that may influence observed activity .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation : ¹H/¹³C NMR to verify substituent positions (e.g., cyclohexylmethyl group integration) and MS (ESI-TOF) for molecular weight validation .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) to quantify impurities; melting point analysis to confirm crystallinity .
- Functional Group Analysis : FT-IR to identify carbonyl (C=O, ~1650 cm⁻¹) and thiazole ring vibrations .
Advanced: How does stereochemistry at the tetrahydrobenzo[d]thiazole ring impact bioactivity?
Methodological Answer:
- Chiral Synthesis : Prepare enantiomers via asymmetric catalysis (e.g., chiral auxiliaries) or enzymatic resolution .
- Biological Testing : Compare IC50 values of (4R)- and (4S)-isomers in target assays (e.g., kinase inhibition). For example, (4R)-isomers of similar thiazole derivatives show 10-fold higher potency due to better receptor fit .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity differences between stereoisomers .
Basic: What are common side products during synthesis, and how are they mitigated?
Methodological Answer:
- Oxidation Byproducts : Thiazole ring oxidation can occur under aerobic conditions; use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) .
- Incomplete Coupling : Detect unreacted starting materials via TLC. Reflux with excess coupling reagents (EDCI/HOBt) to drive reactions to completion .
- Cyclohexylmethyl Group Hydrolysis : Avoid acidic conditions during workup; use neutral pH buffers for extraction .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified benzo[d][1,3]dioxole (e.g., electron-withdrawing groups) or cyclohexylmethyl (e.g., branched alkyl chains) moieties .
- Biological Profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends. For instance, replacing the cyclohexyl group with a phenyl ring reduced off-target effects in kinase assays .
- QSAR Modeling : Develop 3D-QSAR models (CoMFA/CoMSIA) using bioactivity data to predict optimal substituent patterns .
Basic: How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via HPLC. Thiazole-carboxamides are typically stable at pH 7.4 but hydrolyze under strongly acidic conditions .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C for most carboxamides) .
Advanced: How can researchers address low solubility in aqueous assays?
Methodological Answer:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance solubility. For example, masking the carboxamide as a sodium salt improved solubility 10-fold in similar compounds .
- Co-Solvent Systems : Use DMSO-water gradients (≤1% DMSO) to maintain compound integrity while avoiding precipitation .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance bioavailability for in vivo studies .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Toxicity Screening : Conduct preliminary Ames tests for mutagenicity and MTT assays for cytotoxicity (IC50 > 100 µM is generally acceptable for lab handling) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis to avoid dermal/oral exposure .
Advanced: How can metabolic pathways of this compound be elucidated?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS. For example, CYP3A4-mediated oxidation of the benzo[d][1,3]dioxole ring is common .
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolite distribution in vivo .
- Enzyme Inhibition Studies : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
